molecular formula C18H11NO6 B2553252 7-(1,3-benzodioxol-5-ylcarbonyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one CAS No. 1326806-77-2

7-(1,3-benzodioxol-5-ylcarbonyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one

Cat. No. B2553252
CAS RN: 1326806-77-2
M. Wt: 337.287
InChI Key: ZWDXKOUVXIZOOO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives is a topic of interest due to their potential biological activities. In the first paper, novel 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline derivatives were synthesized using a cyclisation reaction facilitated by p-toluenesulfonic acid (PTSA) as a catalyst. The starting materials included 5,7-dichloro-2-hydrazino-1,3-benzoxazole and substituted-2-chloro-3-quinoline carbaldehydes. The characterization of the synthesized compounds was performed using IR, 1H NMR, 13C NMR, and mass spectral studies .

Molecular Structure Analysis

The molecular structures of the synthesized quinoline derivatives were confirmed through various spectroscopic techniques. In the third paper, the structures of 1-substituted-7-benzyloxy-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolines were characterized using IR, 1H-NMR, MS, and elemental analysis. These techniques are crucial for confirming the identity and purity of the synthesized compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinoline derivatives are typically cyclisation reactions. The use of PTSA as a catalyst in the first paper suggests that the reaction conditions were optimized for the formation of the pyrazolo[3,4-b]quinoline ring system. The synthesis of triazoloquinoline derivatives in the third paper also involves cyclisation, which is a common strategy for constructing heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are not explicitly detailed in the provided papers. However, the biological activity assays performed on these compounds can provide indirect information about their chemical properties. For instance, the antibacterial and antioxidant activities of the pyrazoloquinoline derivatives in the first paper suggest that these compounds may possess certain functional groups that interact with biological targets. Similarly, the anticonvulsant activity of the triazoloquinoline derivatives in the third paper indicates that these compounds can cross the blood-brain barrier and interact with central nervous system targets .

Biological Activity Analysis

The biological activities of the synthesized quinoline derivatives were evaluated in various assays. The compounds from the first paper showed promising antibacterial and antioxidant activities, with specific compounds demonstrating potent effects. In the second paper, the synthesized N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives exhibited positive inotropic activity, which could be beneficial for treating heart conditions. The third paper reported on the anticonvulsant activity of triazoloquinoline derivatives, with one compound showing significant efficacy and safety profiles compared to marketed drugs .

Scientific Research Applications

  • Conformational Analysis :

    • Cuervo et al. (2009) studied the conformational and configurational disorder in related compounds, revealing insights into hydrogen-bonded chains and pi-stacked hydrogen-bonded chains, which are crucial for understanding molecular interactions and stability (Cuervo, Abonía, Cobo, & Glidewell, 2009).
  • Synthetic Methods :

    • Wu Xiao-xi (2015) demonstrated the solvent-free synthesis of similar compounds using a one-pot method. This approach emphasizes the importance of environmentally friendly and efficient synthetic routes (Wu Xiao-xi, 2015).
    • Bhardwaj, Singh, & Singh (2019) described an eco-compatible sonochemical synthesis using green TiO2, highlighting a move towards more sustainable chemical processes (Bhardwaj, Singh, & Singh, 2019).
  • Potential Applications in Drug Discovery :

    • Yang et al. (2021) synthesized 4-aminoquinolines bearing a 1,3-benzodioxole moiety and evaluated them as potential antifungal agents, demonstrating the compound's utility in developing new pharmaceuticals (Yang, Li, Xie, et al., 2021).
    • Jin et al. (2020) designed quinoline and quinolinium iodide salt derivatives, assessing their potential as anticancer and antibacterial agents, signifying the compound's role in medicinal chemistry (Jin, Xiao, Li, et al., 2020).
  • Advanced Imaging Techniques :

    • Gao, Wang, & Zheng (2018) synthesized carbon-11-labeled CK1 inhibitors as potential PET radiotracers for imaging Alzheimer's disease, showcasing the application in advanced diagnostic imaging (Gao, Wang, & Zheng, 2018).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It’s used in proteomics research , which suggests it may interact with proteins in some way.

properties

IUPAC Name

7-(1,3-benzodioxole-5-carbonyl)-5H-[1,3]dioxolo[4,5-g]quinolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO6/c20-17(9-1-2-13-14(3-9)23-7-22-13)11-6-19-12-5-16-15(24-8-25-16)4-10(12)18(11)21/h1-6H,7-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDXKOUVXIZOOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C3=CNC4=CC5=C(C=C4C3=O)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(1,3-benzodioxol-5-ylcarbonyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one

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